4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazol-5-yl group, which enhances its pharmacological potential. The oxadiazole moiety is recognized for its role in drug design due to its ability to interact with biological targets effectively.
The compound can be synthesized through various chemical methodologies that involve the formation of the oxadiazole ring and its subsequent attachment to the piperidine structure. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It is also categorized under oxadiazole derivatives and piperidine derivatives, which are significant in pharmaceutical research.
The synthesis of 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves two main steps: the formation of the 1,2,4-oxadiazole ring and its subsequent attachment to the piperidine moiety.
The synthesis may involve specific reagents and conditions:
The molecular structure of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine consists of:
The molecular formula is , and it has a molecular weight of approximately 206.25 g/mol. The structural features contribute to its biological activity and potential interactions with various targets.
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring serves as a hydrogen bond acceptor, facilitating binding to active sites on these targets. This interaction may inhibit enzyme activity or modulate receptor function, contributing to its pharmacological effects.
The compound typically exhibits:
Key chemical properties include:
Relevant data from studies indicate that these properties significantly influence its reactivity and interactions in biological systems.
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several potential applications:
The 1,2,4-oxadiazole ring was first synthesized in 1884 by Tiemann and Krüger, though its pharmacological potential remained unrealized for nearly a century [1] [3]. The 1960s marked a turning point with the introduction of Oxolamine, a cough suppressant that became the first FDA-approved drug featuring this heterocycle [1]. This breakthrough catalyzed interest in 1,2,4-oxadiazoles as privileged scaffolds in medicinal chemistry.
The 2011 discovery of phidianidines A and B—naturally occurring 1,2,4-oxadiazoles from the marine mollusk Phidiana militaris—revealed their potent cytotoxicity against tumor cell lines (C6, HeLa) and affinity for CNS targets (μ-opioid receptors, dopamine transporters) [3] [5]. Concurrently, synthetic derivatives like the antiviral Pleconaril and muscular dystrophy drug Ataluren demonstrated clinical utility, cementing the scaffold’s importance [3].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Discovery
Year | Compound/Event | Significance |
---|---|---|
1960s | Oxolamine | First FDA-approved 1,2,4-oxadiazole drug (antitussive) |
1980s | Prenoxdiazine | Cough suppressant with spasmolytic activity |
2011 | Phidianidines A/B | First natural 1,2,4-oxadiazoles with cytotoxic and CNS activity |
2014 | Ataluren | Treatment for Duchenne muscular dystrophy |
2020s | Anti-leishmanial Ox1 | Potent activity against Leishmania infantum (IC₅₀ = 1.2 μM) |
Recent advances focus on structural diversification. Microwave-assisted synthesis and transition-metal catalysis now enable efficient construction of the 1,2,4-oxadiazole core from amidoximes and carboxylic acid derivatives, overcoming early limitations of low yields and harsh conditions [1] [5]. This methodological progress has accelerated the exploration of 1,2,4-oxadiazoles in drug discovery, particularly for infectious diseases and CNS disorders.
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing critical stability and bioavailability challenges. Unlike esters, which are susceptible to hydrolysis by esterases, 1,2,4-oxadiazoles exhibit exceptional metabolic stability—even under strongly acidic conditions [1] [4]. This property arises from their resonance-stabilized heterocyclic structure, where electron delocalization reduces susceptibility to nucleophilic attack.
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Conventional Carbonyl Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis) | High (resistant to hydrolysis) | Improved oral bioavailability |
Hydrogen bonding | Acceptor/donor (amide) | Acceptor only | Tunable target selectivity |
Aromaticity | Non-aromatic | Weakly aromatic (λmax 238-250 nm) | Enhanced π-stacking interactions |
Dipole moment | ~3.7 D (amide) | ~4.3 D | Stronger electrostatic target binding |
Spectroscopic studies confirm that 1,2,4-oxadiazoles behave as conjugated dienes rather than fully aromatic systems. For example, 3-phenyl-1,2,4-oxadiazole exhibits λmax at 238 nm, while the 5-phenyl isomer absorbs at 250 nm—significantly lower than the 276 nm observed for aromatic 2,5-diphenyl-1,3,4-oxadiazole [4]. This reduced aromaticity enhances flexibility in binding diverse biological targets.
The bioisosteric utility is exemplified in quisqualic acid, a natural 1,2,4-oxadiazole that acts as a potent agonist for metabotropic glutamate receptors (mGluR II/IV)—targets for stroke and epilepsy therapy [3]. By mimicking glutamate’s carboxylate group while resisting enzymatic degradation, it achieves sustained receptor modulation impossible with the native amino acid. Similarly, in hybrid molecules like 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, the oxadiazole moiety provides a stable electronic interface for target engagement while the ethyl substituent fine-tunes lipophilicity.
Piperidine—a six-membered heterocycle with one nitrogen atom—ranks among the most prevalent structural motifs in pharmaceuticals, occurring in >20 drug classes and >7,000 published compounds over the past five years [2] [8]. Its saturated, sp3-hybridized ring adopts a chair conformation, enabling precise three-dimensional positioning of substituents for target binding.
Table 3: Synthetic Methodologies for Piperidine Derivatives
Method | Reaction Conditions | Key Advantages | Representative Yield |
---|---|---|---|
Pyridine hydrogenation | Co/Ti catalyst, H₂ (20 bar), H₂O, 100°C | Acid-free, high diastereoselectivity | >90% (cis-piperidines) |
Rh-catalyzed hydroformylation | Rh₄(CO)₁₂, CO/H₂ (82 atm), 80°C | Direct access to piperidinones | 92% (dihydropyridones) |
Stereoselective lithiation | n-BuLi, THF, -78°C; electrophile quench | α-Functionalization with chiral control | 85% (dr >20:1) |
Palladium-catalyzed coupling | Pd(OAc)₂, ligand, H₂O additive | Chemoselectivity (e.g., donepezil synthesis) | 76% |
Piperidine’s pharmacological versatility stems from several key features:
In cancer therapy, piperidine-containing kinase inhibitors like Crizotinib target anaplastic lymphoma kinase (ALK) in non-small cell lung cancer. The piperidine nitrogen coordinates with catalytic lysine residues, while the pendant aromatic groups occupy hydrophobic pockets [8]. Similarly, BTZ043 and PBTZ169—piperidine-based benzothiazinones—inhibit DprE1 in mycobacterial cell wall synthesis, demonstrating nanomolar activity against drug-resistant tuberculosis [8].
Table 4: Therapeutic Applications of Piperidine Derivatives
Disease Area | Compound | Molecular Target | Key Structural Feature |
---|---|---|---|
Cancer | Crizotinib | ALK/ROS1 kinases | 2,6-Disubstituted piperidine |
Alzheimer’s | Donepezil | Acetylcholinesterase | N-Benzylpiperidine |
Antimicrobial | BTZ043 | DprE1 (cell wall synthesis) | Piperidine-adjacent thiazinone |
Antiparasitic | Halofuginone | Prolyl-tRNA synthetase | Quinazolinone-fused piperidine |
Neuropathic pain | (±)-Solenopsin A | Sigma receptors | 2,6-Dialkylpiperidine |
The piperidine moiety in 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine positions the heterocycle for optimal interactions with CNS targets. Molecular modeling suggests the piperidine nitrogen engages in hydrogen bonding with Asp189 in acetylcholinesterase, while the oxadiazole’s oxygen atoms coordinate with Trp86 via water-mediated bridges—mirroring binding motifs seen in dual-acting ligands like ladostigil [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1